N-(oxan-4-yl)piperidin-4-amine dihydrochloride

Medicinal Chemistry Organic Synthesis Salt Selection

This dihydrochloride salt (CAS 1349114-39-1) is the preferred building block for CNS drug discovery targeting the kappa opioid system. Unlike the free base, the salt form ensures enhanced aqueous solubility and accurate weighing. The unsubstituted piperidine NH enables reductive amination, acylation, and sulfonylation—chemistry precluded in N-methyl analogs. As a documented intermediate of BTRX-335140 (navacaprant, Phase 2), this compound is essential for SAR studies. For late-stage lead optimization where impurity burden matters, specify the 98% purity grade for a ~60% reduction in maximum impurities versus standard 95% grades.

Molecular Formula C10H22Cl2N2O
Molecular Weight 257.20
CAS No. 1349114-39-1
Cat. No. B3232950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxan-4-yl)piperidin-4-amine dihydrochloride
CAS1349114-39-1
Molecular FormulaC10H22Cl2N2O
Molecular Weight257.20
Structural Identifiers
SMILESC1CNCCC1NC2CCOCC2.Cl.Cl
InChIInChI=1S/C10H20N2O.2ClH/c1-5-11-6-2-9(1)12-10-3-7-13-8-4-10;;/h9-12H,1-8H2;2*1H
InChIKeyLGCKLLMHUFVTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Oxan-4-yl)piperidin-4-amine Dihydrochloride (CAS 1349114-39-1): A Versatile Piperidine Building Block for Medicinal Chemistry and KOR Antagonist Research


N-(Oxan-4-yl)piperidin-4-amine dihydrochloride (CAS 1349114-39-1), also known as N-(tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride, is a piperidine derivative featuring a secondary amine linker between a piperidine ring and a tetrahydropyran (oxane) moiety [1]. The compound exists as a dihydrochloride salt with molecular formula C₁₀H₂₂Cl₂N₂O and a molecular weight of 257.2 g/mol . It is supplied as a research-grade building block with typical purities of 95% to 98%, suitable for use in organic synthesis, medicinal chemistry optimization, and as an intermediate for the preparation of more complex pharmacologically active molecules .

Why N-(Oxan-4-yl)piperidin-4-amine Dihydrochloride Cannot Be Readily Substituted by In‑Class Analogs


Although numerous piperidine‑based amines are commercially available, generic substitution is inadvisable due to three critical differentiators: (1) the dihydrochloride salt form confers distinct physicochemical properties—including enhanced aqueous solubility and improved solid‑state handling—relative to the corresponding free base (CAS 914654‑73‑2) [1]; (2) the absence of N‑alkyl substitution on the piperidine nitrogen preserves a reactive secondary amine handle that is essential for further derivatization, a feature that is lost in common N‑methyl analogs (e.g., CAS 933702‑88‑6 and 1451391‑78‑8) [2]; and (3) batch‑to‑batch purity specifications vary significantly across suppliers (95% vs. 98%), directly impacting the yield and reproducibility of downstream coupling reactions .

Quantitative Differentiation of N-(Oxan-4-yl)piperidin-4-amine Dihydrochloride Against Closest Analogs: A Procurement‑Focused Evidence Guide


Dihydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Handling

The dihydrochloride salt form (CAS 1349114-39-1) exhibits a significantly lower computed logP (-0.59) compared with the free base form (CAS 914654-73-2, logP not reported but estimated higher due to absence of ionic character), indicating substantially improved aqueous solubility [1]. This is a class‑level inference; direct experimental solubility data are not publicly available. The salt also provides a defined stoichiometry (2 HCl equivalents) that ensures consistent neutralization during basic work‑up, whereas the free base is an oil or low‑melting solid (predicted boiling point: 296.9±40.0 °C) that is more difficult to handle quantitatively [2].

Medicinal Chemistry Organic Synthesis Salt Selection

Purity Specification Differential: 98% vs. 95% Grades and Their Impact on Synthetic Reproducibility

Commercial suppliers offer N-(oxan-4-yl)piperidin-4-amine dihydrochloride at two distinct purity tiers: 95% (e.g., AKSci, Fluorochem) and 98% (e.g., Leyan) . While both grades are suitable for early‑stage exploratory chemistry, the 3% absolute purity difference translates to a 60% reduction in maximum possible impurity burden (5% impurities at 95% purity vs. 2% at 98% purity). In multistep syntheses where this building block is used early, the higher purity grade minimizes the accumulation of unidentified byproducts that can confound biological assay interpretation .

Chemical Procurement Quality Control Synthetic Chemistry

Preservation of a Reactive Secondary Amine Handle: Differentiation from N‑Methyl Analogs

The target compound contains a secondary amine on the piperidine ring (NH at position 4), which serves as a nucleophilic handle for further functionalization (e.g., reductive amination, acylation, sulfonylation). In contrast, the closely related analog 1‑methyl‑N‑(oxan‑4‑yl)piperidin‑4‑amine (CAS 933702‑88‑6) features an N‑methyl substituent that eliminates this reactive site, rendering the piperidine nitrogen tertiary and unreactive toward many common derivatization chemistries [1]. The hydrogen bond donor count differs correspondingly: 2 donors (target) vs. 1 donor (N‑methyl analog), which alters the compound's ability to participate in hydrogen‑bond‑directed interactions in both synthetic intermediates and biological targets [2].

Medicinal Chemistry Building Block Derivatization

Enabling Patent‑Defined Solid Forms for Kappa Opioid Receptor Antagonists

The dihydrochloride salt serves as a critical precursor to advanced KOR antagonist candidates, most notably 1‑(6‑ethyl‑8‑fluoro‑4‑methyl‑3‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)quinolin‑2‑yl)‑N‑(tetrahydro‑2H‑pyran‑4‑yl)piperidin‑4‑amine hydrochloride (BTRX‑335140/NMRA‑335140), which is in clinical development for major depressive disorder . US Patent 12,171,758 explicitly discloses a solid Form A of this elaborated derivative, characterized by a powder X‑ray diffraction pattern with peaks at 2θ (±0.2°) of 4.30, 8.59, 12.88, 18.82, and 21.34 when measured using Cu Kα radiation [1]. Access to a high‑purity, well‑characterized building block is essential for reproducible synthesis of such crystalline forms.

KOR Antagonist CNS Drug Discovery Polymorph Screening

Physicochemical Property Differentiation: Molecular Weight, logP, and Topological Polar Surface Area

The dihydrochloride salt exhibits a molecular weight of 257.2 g/mol, a computed logP of -0.59, and a topological polar surface area (tPSA) of 33 Ų [1]. In comparison, the free base (CAS 914654‑73‑2) has a molecular weight of 184.28 g/mol and a predicted density of 1.02±0.1 g/cm³ [2]. The N‑methyl analog 1‑methyl‑N‑(oxan‑4‑yl)piperidin‑4‑amine (CAS 933702‑88‑6) has a molecular weight of 198.31 g/mol, a computed XLogP3‑AA of 0.8, and a tPSA of 24.5 Ų [3]. The target compound's lower logP and higher tPSA predict superior aqueous solubility and potentially altered membrane permeability relative to the N‑methyl analog—differences that can be exploited in medicinal chemistry campaigns.

Drug‑likeness Lead Optimization Physicochemical Profiling

Supplier Quality Assurance and Storage Specification Variability

Storage recommendations for N-(oxan-4-yl)piperidin-4-amine dihydrochloride vary by supplier: AKSci specifies long‑term storage in a cool, dry place, while Fluorochem provides a detailed safety data sheet (SDS) with hazard classifications (H302, H315, H319, H335) and precautionary handling instructions . This variability in documented handling and stability information can impact laboratory safety compliance and long‑term inventory management. In contrast, the free base (CAS 914654‑73‑2) is offered with less comprehensive documentation, and the N‑methyl analog dihydrochloride salt (CAS 1311315‑87‑3) may have different stability profiles that are not directly comparable .

Chemical Supply Chain Stability Procurement Compliance

Optimal Use Cases for N-(Oxan-4-yl)piperidin-4-amine Dihydrochloride Based on Evidence‑Based Differentiation


Medicinal Chemistry Building Block for Secondary Amine Derivatization

The compound's unsubstituted piperidine NH group enables reductive amination, acylation, and sulfonylation chemistries that are precluded in N‑methyl analogs. Its dihydrochloride salt form ensures easy handling and accurate weighing, making it the preferred building block for parallel synthesis libraries requiring subsequent N‑functionalization [1].

Synthesis of Kappa Opioid Receptor (KOR) Antagonist Clinical Candidates

This specific dihydrochloride salt is a documented intermediate in the preparation of BTRX‑335140 (navacaprant), a KOR antagonist in Phase 2 clinical trials for major depressive disorder. Procurement of this building block is essential for laboratories engaged in CNS drug discovery targeting the kappa opioid system or seeking to develop novel analogs of the clinical candidate [2].

Physicochemical Property Optimization in Lead Series

With a low computed logP (-0.59) and moderate tPSA (33 Ų), this compound offers a distinct property profile relative to N‑alkylated analogs (e.g., XLogP3 = 0.8, tPSA = 24.5 Ų for the N‑methyl derivative). Medicinal chemists can leverage these differences to tune solubility and permeability characteristics in lead optimization campaigns [3].

High‑Purity Starting Material for Multistep Synthesis Requiring Stringent Impurity Control

For projects where trace impurities could confound biological readouts, the 98% purity grade (e.g., from Leyan) provides a 60% reduction in maximum impurity burden compared to standard 95% grades. This is particularly valuable in late‑stage lead optimization where SAR interpretation depends on compound integrity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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